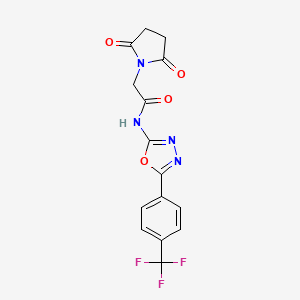

2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is part of a group of (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamides . It has been studied for its potential as an anticonvulsant .

Synthesis Analysis

The synthesis of this compound involves an optimized coupling reaction . The progress of the reaction was monitored by HPLC .Molecular Structure Analysis

The molecular structure of this compound includes a 2,5-dioxopyrrolidin-1-yl group and a 5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl group .Chemical Reactions Analysis

The chemical reactions involving this compound were monitored by HPLC .Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 188.1–188.5 °C .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Karpina et al. (2019) developed methods for synthesizing novel acetamides bearing a 1,2,4-oxadiazole cycle. These compounds, including analogs related to the specified chemical, were structurally proven using NMR spectroscopy and assessed for pharmacological activity (Karpina et al., 2019).

- A study by Ying-jun (2012) focused on the synthesis of a novel 1,3,4-oxadiazole derivative, providing detailed NMR studies for structural elucidation (Li Ying-jun, 2012).

Antimicrobial and Anticancer Applications

- Gul et al. (2017) synthesized derivatives related to the specified compound, demonstrating significant antimicrobial and hemolytic activities (Samreen Gul et al., 2017).

- Vinayak et al. (2014) investigated novel derivatives for cytotoxicity on various cancer cell lines, finding some to be highly cytotoxic (A. Vinayak et al., 2014).

Other Applications

- Latli et al. (2015) explored a novel inhibitor with pharmacokinetic properties in the context of five-lipoxygenase activity protein, highlighting the versatility of related compounds (B. Latli et al., 2015).

- Shih et al. (2015) utilized derivatives in the development of high-efficiency organic light-emitting diodes (OLEDs), demonstrating the material's potential in electronic applications (Cheng-Hung Shih et al., 2015).

Mécanisme D'action

Target of Action

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide is likely to interact with several targets. These targets may include central sodium/calcium currents and the transient receptor potential vanilloid 1 (TRPV1) receptor .

Mode of Action

The interaction of 2-(2,5-dioxopyrrolidin-1-yl)-N-{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide with its targets results in the inhibition of central sodium/calcium currents and antagonism of the TRPV1 receptor . This interaction and subsequent inhibition and antagonism are likely to contribute to the compound’s observed effects.

Biochemical Pathways

Given its interaction with central sodium/calcium currents and the trpv1 receptor, it is likely that the compound affects pathways related to these targets .

Pharmacokinetics

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide has been shown to have drug-like absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties in in vitro assays . These properties suggest that the compound has good bioavailability.

Result of Action

The action of 2-(2,5-dioxopyrrolidin-1-yl)-N-{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide results in potent anticonvulsant and antinociceptive properties . The compound has demonstrated broad-spectrum protective activity in a range of mouse models, such as the maximal electroshock test, the pentylenetetrazole-induced seizures, and the 6 Hz seizures .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N4O4/c16-15(17,18)9-3-1-8(2-4-9)13-20-21-14(26-13)19-10(23)7-22-11(24)5-6-12(22)25/h1-4H,5-7H2,(H,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHWOOLHZMSDPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-fluoro-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B2629799.png)

![1,6,7-trimethyl-3,8-bis(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2629800.png)

![N-[3-(1H-imidazol-1-yl)propyl]-12-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2629806.png)

![4-fluoro-3-(1H-1,2,3,4-tetrazol-5-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2629809.png)

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-isopropoxypropyl)oxalamide](/img/structure/B2629810.png)

![N-(2-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2629814.png)

![7-(4-acetylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2629815.png)

![4-pyrrolidin-1-ylsulfonyl-N-[3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2629819.png)

![5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde](/img/structure/B2629821.png)